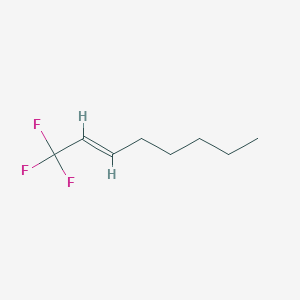
1,1,1-Trifluoro-2-octene
描述
1,1,1-Trifluoro-2-octene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The compound is notable for its trifluoromethyl group attached to the first carbon atom, which imparts unique chemical properties. The molecular formula of this compound is C8H13F3, and it is used in various chemical and industrial applications due to its reactivity and stability.
准备方法
1,1,1-Trifluoro-2-octene can be synthesized through several methods, including:
Hydrofluorination of Alkenes: This method involves the addition of hydrogen fluoride to alkenes in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the addition of the trifluoromethyl group.
Dehydrohalogenation of Halogenated Precursors: This method involves the elimination of hydrogen halides from halogenated precursors. For example, this compound can be prepared by dehydrohalogenation of 1,1,1-trifluoro-2-chlorooctane using a strong base such as potassium tert-butoxide.
Industrial Production: Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and distillation to obtain the desired product with high purity.
化学反应分析
1,1,1-Trifluoro-2-octene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or ozone to form corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form saturated hydrocarbons.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles to form addition products.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, ozone
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Nucleophiles: Amines, thiols
Electrophiles: Halogens, hydrogen halides
Major products formed from these reactions include epoxides, diols, saturated hydrocarbons, and substituted derivatives.
科学研究应用
1,1,1-Trifluoro-2-octene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique trifluoromethyl group makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes involving fluorinated compounds.
Medicine: this compound is explored for its potential use in drug development, particularly in the design of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 1,1,1-Trifluoro-2-octene involves its interaction with molecular targets through its trifluoromethyl group and double bond. The trifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the double bond can undergo addition reactions with electrophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
1,1,1-Trifluoro-2-octene can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-butene: A shorter-chain analogue with similar reactivity but different physical properties.
1,1,1-Trifluoro-2-hexene: Another analogue with a different chain length, affecting its boiling point and solubility.
1,1,1-Trifluoro-2-decene: A longer-chain analogue with similar chemical properties but different industrial applications.
The uniqueness of this compound lies in its specific chain length and the presence of the trifluoromethyl group, which imparts distinct reactivity and stability compared to its analogues.
属性
IUPAC Name |
(E)-1,1,1-trifluorooct-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3/c1-2-3-4-5-6-7-8(9,10)11/h6-7H,2-5H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPUOOBRPFNZGU-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



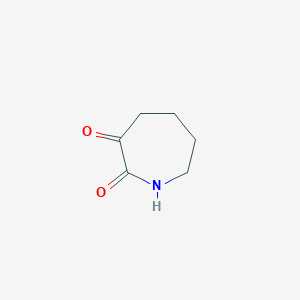
![4,6-Diiododibenzo[b,d]thiophene](/img/structure/B3041824.png)
![2-Mercaptopyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B3041825.png)




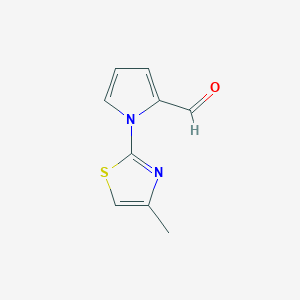
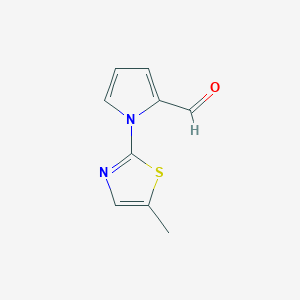
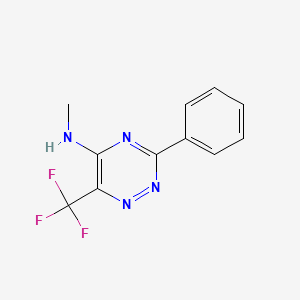
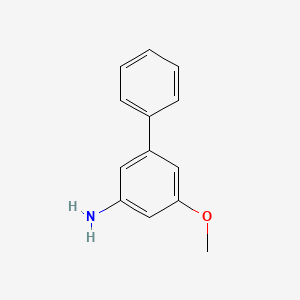
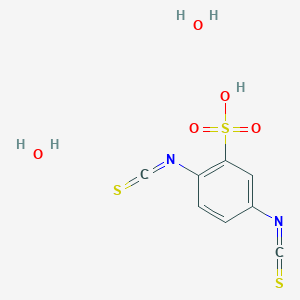
![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)
